4-(Aminomethyl)hexan-3-ol
Description
Overview of Amino Alcohol Chemistry in Organic Synthesis and Chemical Biology
Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. sigmaaldrich.com This bifunctionality makes them exceptionally useful as building blocks in the synthesis of a wide array of more complex molecules. In organic synthesis, they are frequently employed as chiral auxiliaries, guiding the stereochemical outcome of reactions to produce enantiomerically pure products. This is crucial in the pharmaceutical industry, where the three-dimensional structure of a molecule can determine its efficacy and safety.
The applications of amino alcohols extend into chemical biology and medicine, where they are found in numerous biologically active compounds and natural products. sigmaaldrich.com For instance, they form the structural core of many drugs, including beta-blockers used to manage cardiovascular conditions. Their ability to form hydrogen bonds and act as both hydrogen bond donors and acceptors allows them to interact with biological targets such as enzymes and receptors. The synthesis of amino alcohols is a well-explored area of research, with common methods including the reduction of amino acids or the ring-opening of epoxides with amines.
Contextualization of Hexanol Derivatives bearing Aminomethyl Functionality
The aminomethyl group (-CH2NH2) is a key functional moiety that introduces a primary amine, a common feature in many biologically active molecules. This group can significantly influence a molecule's properties, such as its basicity and its ability to participate in hydrogen bonding. In medicinal chemistry, the aminomethyl functionality is often incorporated into drug candidates to enhance their interaction with biological targets or to improve their pharmacokinetic profiles. The non-planar, sp3-hybridized nature of the benzylic carbon in an aminomethyl group can offer specific three-dimensional orientations for optimal binding to target proteins.
Research Trends and Perspectives in Amino Alcohol Synthesis and Application
Current research in the field of amino alcohols continues to focus on the development of novel and more efficient synthetic methodologies. A significant trend is the pursuit of asymmetric synthesis to produce specific stereoisomers of amino alcohols, which are highly valuable as chiral ligands and catalysts in asymmetric reactions. This includes the use of transition-metal-catalyzed reactions and biocatalysis to achieve high enantioselectivity.
There is also a growing interest in the synthesis of amino alcohols with diverse and complex architectures, including those with cage-like structures, for use in materials science and as ligands in catalysis. The development of one-pot and tandem reactions for the synthesis of amino alcohols and their derivatives is another active area of research, aiming to improve efficiency and reduce waste. Furthermore, the application of amino alcohols as scaffolds in diversity-oriented synthesis allows for the creation of libraries of structurally diverse molecules for high-throughput screening in drug discovery. As synthetic methods become more advanced, the exploration of novel amino alcohols, including substituted hexanol derivatives like 4-(aminomethyl)hexan-3-ol, is expected to yield new catalysts, materials, and therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
4-(aminomethyl)hexan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(5-8)7(9)4-2/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
UPVSZHJAUAVPBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(CC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Aminomethyl Hexan 3 Ol and Analogous Structures
Contemporary Strategies for Amino Alcohol Core Synthesis
The creation of the β-amino alcohol motif can be achieved through a variety of modern synthetic reactions, each offering distinct advantages in terms of stereocontrol and efficiency.
Asymmetric Catalytic Approaches (e.g., Aza-Pinacol Couplings, Henry Reaction)
Asymmetric catalysis provides a powerful means to generate chiral β-amino alcohols with high enantiomeric purity.
Aza-Pinacol Couplings: A notable development is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. nih.govorganic-chemistry.org This method successfully produces β-amino alcohols containing adjacent stereocenters. nih.gov The reaction proceeds through a radical-polar crossover mechanism involving an α-amino radical. A key element is a chiral chromium catalyst that performs three roles: the chemoselective single-electron reduction of the imine, rapid radical interception, and stereoselective addition to aldehydes. nih.gov This approach is efficient for creating a diverse range of β-amino alcohols. nih.govwestlake.edu.cn A manganese-catalyzed cross-selective aza-pinacol coupling has also been developed, which chemo-selectively converts aliphatic aldehydes to ketyl radicals that then couple with imines. nsf.gov
Henry (Nitroaldol) Reaction: The asymmetric Henry reaction is a classic and effective method for carbon-carbon bond formation, leading to β-nitro alcohols, which are valuable precursors to β-amino alcohols. rsc.orgmdpi.comresearchgate.net The reaction involves the coupling of a nitroalkane with a carbonyl compound. researchgate.net Copper(II) complexes with chiral ligands, such as those derived from camphor (B46023) or aminopinane, have proven to be effective catalysts. rsc.orgmdpi.comwiley.com For instance, chiral β-amino alcohol ligands can catalyze the reaction between benzofuran-2-carbaldehydes and nitromethane (B149229) with high enantioselectivity (up to 98% ee). rsc.org The resulting β-nitro alcohols can be readily reduced to the desired β-amino alcohols. mdpi.com
| Method | Key Features | Catalyst/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Aza-Pinacol Coupling | Forms vicinal stereocenters in β-amino alcohols. | Chiral Chromium or Manganese catalysts, Aldehydes, N-sulfonyl imines | High diastereo- and enantioselectivity, broad substrate scope. | nih.govorganic-chemistry.orgnsf.gov |
| Henry Reaction | Produces β-nitro alcohol precursors to β-amino alcohols. | Copper(II)-chiral ligand complexes, Nitroalkanes, Carbonyl compounds | Straightforward access to enantiomerically enriched products. | rsc.orgmdpi.comwiley.com |
Stereoselective Epoxide Ring-Opening Reactions with Amines
The ring-opening of epoxides with amines is a direct and widely used method for synthesizing β-amino alcohols. openaccessjournals.comorganic-chemistry.orgrroij.comscirp.org The regioselectivity of this reaction, particularly with unsymmetrical epoxides, can often be controlled by the choice of reagents and reaction conditions. openaccessjournals.comrroij.com
Various catalytic systems have been developed to enhance the efficiency and selectivity of this transformation. For example, zinc(II) perchlorate (B79767) hexahydrate is a highly effective catalyst for the aminolysis of epoxides under solvent-free conditions, demonstrating excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org Other catalysts, such as scandium triflates with chiral bipyridine ligands, have been used for the asymmetric ring-opening of meso-epoxides with aromatic amines in water. organic-chemistry.org Additionally, metal- and solvent-free protocols using acetic acid have been reported, offering a greener alternative. rsc.org The choice between different catalytic systems often depends on the specific substrates and the desired stereochemical outcome.
Reductive Amination Protocols for Carbonyl Precursors
Reductive amination is a versatile and fundamental method for synthesizing amines from carbonyl compounds. organicchemistrytutor.commasterorganicchemistry.comresearchgate.net This reaction involves the formation of an imine from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. researchgate.net This one-pot procedure is highly efficient for producing primary, secondary, and tertiary amines. organicchemistrytutor.comarkat-usa.org
For the synthesis of β-amino alcohols, a directed reductive amination of β-hydroxy ketones is particularly effective. nih.govresearchgate.netorganic-chemistry.orgacs.org An efficient protocol utilizes titanium(IV) isopropoxide (Ti(iOPr)₄) to coordinate with the intermediate imino alcohol, which is then reduced by a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). nih.govorganic-chemistry.org This method allows for the stereoselective preparation of 1,3-syn-amino alcohols. nih.govresearchgate.net Common reducing agents for general reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their ability to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com
Mannich-type Reactions for Aminomethyl Group Introduction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group to a molecule, providing a direct route to β-amino carbonyl compounds, which are precursors to β-amino alcohols. academie-sciences.frorganic-chemistry.orgwikipedia.org The classical Mannich reaction involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. wikipedia.org
Modern variations of the Mannich reaction often employ catalysts to improve efficiency and stereoselectivity. For example, silicon tetrachloride has been used as a catalyst in a one-pot, three-component Mannich reaction under solvent-free conditions, affording β-amino ketones with good yield and selectivity. academie-sciences.fr A powerful strategy for synthesizing α-quaternary Mannich products involves a two-step sequence: a Mannich reaction to introduce the aminomethyl group to a β-keto ester, followed by a palladium-catalyzed asymmetric allylic alkylation. nih.gov This approach provides access to enantioenriched α-quaternary ketones. nih.gov
Nitrene Insertion Reactions in Alcohol Amination
Nitrene insertion into C-H bonds represents a direct and increasingly powerful strategy for forming C-N bonds, offering a route to amino alcohols from alcohol precursors. sciengine.comscispace.comresearchgate.net This method can circumvent the need for pre-functionalized starting materials. researchgate.net
Catalytic systems, often involving transition metals like rhodium or ruthenium, are employed to generate metal nitrenoid species from precursors such as organic azides or hydroxylamine (B1172632) derivatives. sciengine.comresearchgate.netacs.orgsioc-journal.cn These reactive intermediates then undergo insertion into C-H bonds. For instance, a general method for the synthesis of chiral oxazolidin-2-ones, which are precursors to chiral β-amino alcohols, involves the intramolecular C(sp³)–H nitrene insertion of N-benzoyloxycarbamates catalyzed by a chiral ruthenium complex. sciengine.comresearchgate.net This reaction can achieve high yields and enantioselectivities. sciengine.com Recent work has also focused on developing ion-paired rhodium catalysts for the enantioselective nitrene transfer to hydrocinnamyl and allylic alcohols, providing access to densely functionalized chiral building blocks. acs.orgnih.gov
| Catalyst System | Nitrene Precursor | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Chiral Ruthenium Complex | N-benzoyloxycarbamates | Intramolecular C(sp³)–H amination to form chiral oxazolidin-2-ones. | High yield and enantioselectivity, applicable to non-activated C-H bonds. | sciengine.comresearchgate.net |
| Ion-Paired Rhodium Complexes | Not specified | Enantioselective nitrene transfer to hydrocinnamyl and allylic alcohols. | Access to small, densely functionalized chiral building blocks. | acs.orgnih.gov |
Synthetic Routes to Substituted Hexanol Derivatives with Aminomethyl Moieties
The synthesis of analogs of 4-(aminomethyl)hexan-3-ol, featuring substitutions on the hexanol backbone, allows for the exploration of structure-activity relationships and the development of new chemical entities. The synthetic methodologies described above can be adapted to create these substituted derivatives.
For example, the synthesis of 4-(aminomethyl)-2-methylhexan-3-ol (B13181681) can be envisioned starting from appropriately substituted precursors. A reductive amination approach could begin with 2-methyl-3-oxohexanal, which upon selective reaction with an amine and a reducing agent, could yield the desired product. Alternatively, an asymmetric Henry reaction using 2-methyl-3-hexanone (B1206162) and nitromethane, followed by reduction of the nitro group and the ketone, could provide access to stereoisomers of the target molecule.
Derivatization from Simpler Hexanol or Aminohexanol Precursors
The synthesis of this compound and its analogs can be achieved through the derivatization of more basic hexanol or aminohexanol precursors. These methods often involve the strategic introduction of functional groups to a pre-existing carbon skeleton.
One common approach is the catalytic hydrogenation of a nitro-substituted hexanol. For instance, 4-aminohexan-2-ol (B1373190) can be prepared from 4-nitrohexan-2-ol using a palladium on carbon (Pd/C) catalyst under mild temperature and hydrogen pressure. This method highlights the conversion of a nitro group to an amino group on the hexanol backbone.
Another versatile method is reductive amination. This process can start from a ketone, such as 4-hexanone, which is reacted with an aminating agent like ammonia (B1221849) or a primary amine in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This allows for the direct introduction of an amino group at the carbonyl position.
Furthermore, amination reactions can be performed on hexanol derivatives to introduce the amino group. These methods provide a straightforward way to build upon simpler, readily available starting materials to construct the desired amino alcohol structure. The choice of precursor and reaction conditions allows for a degree of control over the final product, making these derivatization strategies valuable in synthetic organic chemistry.
Modular Synthesis of Chiral Amino Alcohol Frameworks
Modular synthesis offers a powerful strategy for constructing complex molecules like chiral amino alcohols from simpler, variable building blocks. nih.gov This approach is particularly valuable for creating libraries of analogous structures for applications such as drug discovery and ligand development. westlake.edu.cn
A notable development in this area is the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. westlake.edu.cn This method facilitates the modular synthesis of high-value chiral β-amino alcohols by combining readily available starting materials. westlake.edu.cn A key aspect of this strategy is the use of strongly electron-withdrawing protective groups on the imine, which modulates its reduction potential and allows for selective reaction pathways. westlake.edu.cn This leads to the formation of α-amino radicals that are subsequently trapped by chromium(II) to form alkyl chromium intermediates, effectively controlling the reaction's outcome. westlake.edu.cn
Another modular approach involves the reaction of an umpoled Kukhtin–Ramirez intermediate with an electrophilic Bi(V) arylating agent, followed by an Sₙ2-displacement with an amine nucleophile. nih.gov This one-pot protocol allows for the formation of two new bonds to a quaternary center, providing a concise route to diverse α,α-diaryl α-amino esters. nih.gov The independent variability of the three components (α-keto ester, Bi(V) arylating agent, and amine) makes this a highly flexible and modular method. nih.gov
The development of such modular strategies is crucial for the efficient synthesis of chiral amino alcohol frameworks, enabling the rapid generation of structural diversity from simple and economically viable starting materials. nih.govwestlake.edu.cn
Strategies for Incorporating Stereocenters into the Hexyl Backbone
The presence of chiral centers in molecules like this compound is critical for their biological activity. researchgate.net Consequently, the development of synthetic strategies that allow for the precise control of stereochemistry is of paramount importance.
One of the most direct methods for creating chiral amino alcohols is the asymmetric aminohydroxylation of alkenes. diva-portal.org While powerful, this method can sometimes be limited by regioselectivity issues. diva-portal.org
A highly effective approach for establishing adjacent chiral centers is through catalytic asymmetric reactions. For example, a chromium-catalyzed asymmetric cross aza-Pinacol coupling has been developed for the synthesis of β-amino alcohol compounds. westlake.edu.cn This reaction demonstrates excellent control over the formation of two adjacent stereocenters. westlake.edu.cn
Another strategy involves the use of chiral catalysts in reductive amination processes. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the one-step asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This biocatalytic approach offers high enantioselectivity and operates under mild conditions. frontiersin.org Through protein engineering techniques like combinatorial active-site saturation testing (CAST) and iterative saturation mutagenesis (ISM), the activity of these enzymes can be significantly improved while maintaining high stereoselectivity. frontiersin.org
Furthermore, chiral auxiliaries can be used to direct the stereochemical outcome of a reaction. While not explicitly detailed for this compound in the provided context, the general principle of using a chiral molecule to influence the formation of new stereocenters is a well-established strategy in asymmetric synthesis.
These diverse strategies, from small molecule catalysis to biocatalysis, provide a robust toolbox for chemists to control the stereochemical configuration of the hexyl backbone in the synthesis of chiral amino alcohols.
Scale-Up Considerations and Process Optimization in this compound Synthesis
The transition from a laboratory-scale synthesis to a larger, industrial-scale process presents numerous challenges that require careful consideration and optimization. asischem.com For a molecule like this compound, ensuring a safe, cost-effective, and efficient large-scale production is crucial for its potential applications. asischem.comuni-greifswald.de
Key aspects of process optimization include shortening the synthetic route, using more economical and safer reagents, and developing robust purification methods. asischem.com For instance, a reported scale-up of a chiral β-amino alcohol synthesis highlighted the use of straightforward recrystallization to obtain a product with high enantiomeric excess, demonstrating an efficient purification strategy. westlake.edu.cn
In the context of scaling up a synthesis involving highly reactive intermediates, such as the use of (chloromethyl)lithium in the synthesis of an HIV protease inhibitor intermediate, careful control of reaction parameters is critical. acs.org This includes optimizing the addition rate of reagents and the reaction temperature to maximize yield and minimize side reactions. acs.org
The table below summarizes key considerations for the scale-up and process optimization of amino alcohol synthesis.
| Consideration | Description | Example |
| Route Scouting | Identifying the most efficient and economical synthetic pathway. | Comparing different oxidation methods to find the most suitable one for large-scale production. acs.org |
| Reagent Selection | Choosing cost-effective, safe, and readily available starting materials and reagents. | Modifying a synthesis to use less expensive reagents. asischem.com |
| Reaction Conditions | Optimizing parameters such as temperature, pressure, and reaction time for safety and efficiency. | Controlling the addition rate of a highly reactive reagent to prevent side reactions. acs.org |
| Work-up & Purification | Developing scalable and efficient methods for isolating and purifying the final product. | Direct crystallization of the product from the reaction mixture to simplify the process. acs.org |
| Technology Transfer | Ensuring the developed process can be successfully implemented in a larger-scale manufacturing facility. | Documenting all synthetic procedures in detail for a smooth transition to a plant. asischem.com |
Chemical Reactivity and Derivatization Strategies for 4 Aminomethyl Hexan 3 Ol
Transformations Involving the Primary Amine Functionality
The primary aminomethyl group is a key site for derivatization due to the nucleophilicity of the nitrogen atom. This allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, leading to the synthesis of various compound classes.
Nucleophilic Substitution Reactions of the Aminomethyl Group
The primary amine in 4-(aminomethyl)hexan-3-ol can act as a potent nucleophile, readily participating in substitution reactions. In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, such as a partially positive carbon atom in a halogenoalkane, leading to the displacement of a leaving group. savemyexams.comchemguide.co.ukrammohancollege.ac.in This process allows for the introduction of various alkyl groups onto the amine, a reaction known as N-alkylation.
The reaction of the aminomethyl group with an alkyl halide (R-X, where X is Cl, Br, or I) would yield a secondary amine. The general form of this reaction is as follows:
R'-CH₂NH₂ + R-X → R'-CH₂NHR + HX
Further alkylation can occur to form tertiary amines and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. The reactivity in these nucleophilic substitution reactions is influenced by the nature of the substrate, the strength of the nucleophile, the leaving group's ability, and the solvent used. rammohancollege.ac.in
Table 1: Illustrative Nucleophilic Substitution Reactions for Primary Amines
| Reactant | Reagent Type | Product Type | General Conditions |
|---|---|---|---|
| Primary Amine | Alkyl Halide | Secondary Amine | Heating, often with a base to neutralize the formed acid. savemyexams.com |
Formation of Amide and Carbamate Derivatives
The primary amine of this compound is readily acylated to form stable amide derivatives. The most common method involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. fishersci.co.uk This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds at room temperature in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk
Carbamate derivatives are also accessible from the aminomethyl group. These are typically synthesized by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate) or by the coupling of amines, CO₂, and an alkyl halide. acs.org Another approach involves the reaction of the amine with an isocyanate, which can be generated in situ via rearrangements like the Curtius or Hofmann rearrangement. acs.orgorganic-chemistry.org These methods provide access to a wide range of N-substituted carbamates. acs.orgresearchgate.net
Table 2: Reagents for Amide and Carbamate Synthesis from Amines
| Desired Derivative | Reagent Class | Specific Example(s) | Reference |
|---|---|---|---|
| Amide | Acyl Chlorides / Anhydrides | Acetyl chloride, Benzoyl chloride | fishersci.co.uk |
| Amide | Peptide Coupling Reagents | DCC, EDC, HATU | fishersci.co.uk |
| Amide | Oxidative Amidation | Aldehydes with an oxidant (e.g., TBHP) and catalyst | organic-chemistry.org |
| Carbamate | Chloroformates | Benzyl chloroformate (Cbz-Cl), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | researchgate.net |
| Carbamate | Isocyanates | Phenyl isocyanate | researchgate.net |
Reactions with Aldehydes and Ketones (e.g., Schiff Base Formation)
The reaction of the primary amine of this compound with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ijacskros.com The reaction is typically catalyzed by an acid or base and is often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or methanol. ijacskros.com
The formation of the C=N double bond is confirmed by spectroscopic methods; for instance, in ¹H NMR spectroscopy, the disappearance of the amine protons and the appearance of a new signal for the imine proton (-CH=N-) are characteristic. ijacskros.com The resulting Schiff bases can be valuable intermediates themselves or the final target molecules. scielo.org.zaresearchgate.net
Table 3: General Protocol for Schiff Base Synthesis
| Reactant 1 | Reactant 2 | Catalyst (Typical) | Key Transformation | Reference |
|---|---|---|---|---|
| Primary Amine | Aldehyde | Glacial Acetic Acid | R-NH₂ + R'-CHO → R-N=CH-R' + H₂O | ijacskros.com |
Reactions of the Secondary Alcohol Group
The secondary hydroxyl group in this compound provides a second site for chemical modification, allowing for transformations typical of alcohols, such as oxidation, esterification, and etherification.
Oxidation Studies of the Hydroxyl Moiety
The secondary alcohol functionality can be oxidized to the corresponding ketone, 4-(aminomethyl)hexan-3-one. The choice of oxidizing agent is crucial to achieve this transformation without affecting the primary amine group. Milder, more selective oxidizing agents are generally preferred.
Common reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions employed in Swern or Dess-Martin periodinane oxidations. These methods are known for their high efficiency and compatibility with various functional groups. The presence of both an amino and a hydroxyl group in the same molecule makes it a valuable substrate for studying the selectivity of different oxidation methods.
Table 4: Selected Reagents for Oxidation of Secondary Alcohols
| Oxidizing Agent/System | Typical Solvent | Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Ketone |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | Ketone |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Ketone |
Esterification and Etherification Reactions
The secondary hydroxyl group can undergo esterification when reacted with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. google.com The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid and requires heating with the removal of water to drive the equilibrium toward the product ester. chemguide.co.uk The reaction is reversible. chemguide.co.uk Using more reactive acylating agents like acyl chlorides in the presence of a base (e.g., pyridine) provides a more efficient, non-reversible route to the ester.
Etherification of the secondary alcohol can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage. nih.govacs.org
Table 5: Derivatization of the Secondary Hydroxyl Group
| Reaction Type | Reagent(s) | Catalyst/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄), Heat | Ester | google.comchemguide.co.uk |
| Acylation | Acyl Chloride/Anhydride | Base (e.g., Pyridine) | Ester | organic-chemistry.org |
Chemoselective Transformations and Orthogonal Protecting Group Strategies
The bifunctional nature of this compound, possessing both a primary amino group and a secondary hydroxyl group, presents a unique challenge and opportunity in synthetic chemistry. The development of selective derivatization methods is crucial for its application as a building block in more complex molecular architectures. This section explores the strategies for achieving chemoselective transformations at either the amino or hydroxyl group, as well as orthogonal protecting group strategies that enable sequential, site-specific modifications.
The inherent nucleophilicity of the primary amine generally makes it more reactive towards electrophiles than the secondary alcohol. researchgate.net This reactivity difference forms the basis for many chemoselective transformations. However, reaction conditions can be tailored to favor derivatization of the hydroxyl group.
Selective N-acylation is a common transformation for amino alcohols. Due to the higher nucleophilicity of the amine, this reaction can often be achieved with high selectivity under carefully controlled conditions. For instance, the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base can lead to the preferential formation of the N-acylated product. tandfonline.com Studies on various amino alcohols have demonstrated that reactions in aqueous media or with specific catalysts can enhance this selectivity. tandfonline.comresearchgate.net For example, N-chloroacetylation of amino alcohols has been shown to proceed with high chemoselectivity in a phosphate (B84403) buffer. tandfonline.com
Another effective method for achieving chemoselective N-acylation involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This reaction is highly selective for the amino group over the hydroxyl group and proceeds efficiently under mild conditions, often employing a base like triethylamine (B128534) or sodium bicarbonate. researchgate.netorganic-chemistry.org The resulting N-Boc protected this compound is a versatile intermediate for further functionalization of the hydroxyl group.
| Acylating Agent | Catalyst/Base | Solvent | Typical Substrate (Analogous to this compound) | Selectivity | Reference |
| Chloroacetyl chloride | Phosphate Buffer | Water/THF | Aliphatic Amino Alcohols | High N-selectivity | tandfonline.com |
| Acetic Anhydride | Sodium Bicarbonate | Aqueous Medium | Primary Amines | High N-selectivity | researchgate.net |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dichloromethane | Amino Alcohols | High N-selectivity | researchgate.netorganic-chemistry.org |
This table presents representative data for chemoselective N-acylation of amino alcohols analogous to this compound.
While the amine is generally more nucleophilic, selective protection of the hydroxyl group can be achieved, most commonly through silylation. The use of bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), can favor reaction at the sterically less hindered oxygen atom, although this is more pronounced for primary alcohols. wikipedia.org For a secondary alcohol like that in this compound, achieving high O-selectivity in the presence of a primary amine can be challenging.
One strategy to achieve O-silylation is to first protonate the more basic amino group under acidic conditions, thereby rendering it non-nucleophilic. Subsequent addition of the silylating agent and a base can then lead to the selective silylation of the hydroxyl group. Another approach involves the use of specific catalytic systems. For example, the use of hexamethyldisilazane (B44280) (HMDS) with a catalyst like H-β zeolite has been shown to selectively silylate alcohols in the presence of amines. semanticscholar.org
| Silylating Agent | Catalyst/Conditions | Solvent | Typical Substrate (Analogous to this compound) | Selectivity | Reference |
| Hexamethyldisilazane (HMDS) | H-β Zeolite | Solvent-free | Alcohols in the presence of amines | High O-selectivity | semanticscholar.org |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole (B134444), Acidic pre-treatment | Dichloromethane | Amino Alcohols | Moderate to High O-selectivity | wikipedia.org |
This table presents representative data for chemoselective O-silylation of amino alcohols analogous to this compound.
For the sequential derivatization of both the amino and hydroxyl groups, an orthogonal protecting group strategy is essential. organic-chemistry.org This involves the use of two different protecting groups that can be removed under distinct conditions without affecting the other. organic-chemistry.org
A common orthogonal strategy for amino alcohols involves protecting the amine with an acid-labile group, such as the Boc group, and the alcohol with a fluoride-labile group, such as a silyl (B83357) ether (e.g., TBDMS). organic-chemistry.orgorganic-chemistry.org
Typical Orthogonal Protection Scheme:
N-Protection: React this compound with Boc₂O and a mild base to selectively form N-Boc-4-(aminomethyl)hexan-3-ol. organic-chemistry.org
O-Protection: The resulting N-protected amino alcohol can then be reacted with TBDMSCl and a base like imidazole to protect the secondary hydroxyl group, yielding the fully protected compound.
Selective Deprotection:
The TBDMS group can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), leaving the Boc-protected amine intact. wikipedia.org
Alternatively, the Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), leaving the silyl ether untouched. organic-chemistry.org
This orthogonal approach allows for the controlled, stepwise functionalization of either the amino or hydroxyl group, making this compound a valuable and versatile synthetic intermediate.
| Protecting Group | Functional Group | Introduction Reagent | Removal Conditions | Reference |
| tert-Butyloxycarbonyl (Boc) | Amine | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | organic-chemistry.orgorganic-chemistry.org |
| tert-Butyldimethylsilyl (TBDMS) | Alcohol | TBDMSCl, Imidazole | Fluoride (e.g., TBAF) | wikipedia.orgorganic-chemistry.org |
| Carbobenzyloxy (Cbz) | Amine | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | researchgate.net |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | organic-chemistry.orgiris-biotech.de |
This table summarizes common orthogonal protecting groups applicable to amino alcohols.
Stereochemical Aspects and Chiral Recognition in 4 Aminomethyl Hexan 3 Ol Research
Enantioselective Synthesis and Resolution Techniques
The synthesis of specific, enantiomerically pure stereoisomers of 4-(aminomethyl)hexan-3-ol is a significant challenge that requires sophisticated asymmetric synthesis strategies. hilarispublisher.com These methods aim to selectively produce one desired stereoisomer over the others.
Diastereoselective reactions are crucial for establishing the relative stereochemistry of the two chiral centers in this compound. These processes often involve the use of chiral auxiliaries or substrate-directed control.
Diastereoselective Alkylation: In a hypothetical synthetic route, a chiral N-acyl oxazolidinone derived from an amino acid could be used as a chiral auxiliary. researchgate.net Alkylation of the enolate of this auxiliary with an appropriate electrophile would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Subsequent transformation and removal of the auxiliary would yield a precursor to this compound with a defined stereocenter. For example, the alkylation of an imine derived from a chiral amine can establish one stereocenter, which then directs the stereochemistry of a subsequent reduction or alkylation step at an adjacent position. researchgate.net
Diastereoselective Hydrogenation: The reduction of a precursor containing a double bond, such as a γ-nitro ketone or an unsaturated amine, is a common strategy. The stereochemical outcome of the hydrogenation can be directed by a pre-existing chiral center in the molecule. For instance, in the hydrogenation of an allylic alcohol precursor, the existing hydroxyl group can coordinate to the surface of a heterogeneous catalyst (like palladium on carbon or Raney nickel), directing hydrogen delivery from the same face of the double bond. purdue.edu This substrate-directed approach can lead to high diastereoselectivity. The choice of catalyst and reaction conditions is critical to maximizing this selectivity. nih.gov
Table 1: Overview of Diastereoselective Synthesis Processes
| Process | Key Principle | Typical Reagents/Conditions | Expected Outcome for this compound Synthesis |
|---|---|---|---|
| Diastereoselective Alkylation | A chiral auxiliary or existing stereocenter directs the approach of an electrophile to a prochiral center. researchgate.net | Chiral oxazolidinones, NaHMDS, Alkyl halide (e.g., ethyl iodide). researchgate.net | Formation of a C-C bond with a specific relative stereochemistry (e.g., syn or anti) at C3 and C4. |
| Diastereoselective Hydrogenation | A functional group (e.g., -OH) on the substrate directs the addition of hydrogen across a double bond from a specific face. purdue.edu | H₂, Pd/C, Rh or Ir complexes. purdue.edursc.org | Reduction of an unsaturated precursor to yield a specific diastereomer (e.g., syn or anti amino alcohol). |
External asymmetric induction, where a chiral catalyst transfers its stereochemical information to the substrate during the reaction, is a powerful and economically desirable method for enantioselective synthesis. wikipedia.org This approach avoids the need for stoichiometric chiral auxiliaries.
For the synthesis of this compound, asymmetric hydrogenation or transfer hydrogenation of a prochiral ketone precursor (e.g., 4-(aminomethyl)hexan-3-one) is a highly effective strategy. Chiral catalysts, typically transition metal complexes containing chiral ligands, create a chiral environment around the substrate in the transition state. acs.org This lowers the activation energy for the formation of one enantiomer over the other. wikipedia.org
Ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) or diamine ligands (e.g., DPEN) are widely used for the asymmetric reduction of ketones to alcohols. rsc.orgarabjchem.org For instance, a Noyori-type ruthenium catalyst could hydrogenate the ketone precursor to produce the (R)- or (S)-alcohol with high enantiomeric excess (ee), depending on the chirality of the ligand used. nih.gov The bifunctional nature of these catalysts, which can interact with both the carbonyl group and a hydrogen source, is key to their efficiency and selectivity.
Table 2: Catalyst Types for Asymmetric Induction
| Catalyst Type | Example Ligand | Target Reaction | Mechanism of Induction |
|---|---|---|---|
| Ruthenium(II) Complexes | (R,R)-TsDPEN | Asymmetric Transfer Hydrogenation of a ketone precursor. nih.gov | Creates a chiral pocket, facilitating hydride transfer to one prochiral face of the carbonyl group. |
| Rhodium(I) Complexes | (S,S)-Chiraphos | Asymmetric Hydrogenation of an enamine or nitroalkene precursor. hilarispublisher.com | Coordinates to the double bond, directing H₂ addition to a specific face. |
| Iridium(I) Complexes | Crabtree's Catalyst derivatives | Directed Hydrogenation of an unsaturated alcohol precursor. nih.gov | The hydroxyl group of the substrate coordinates to the iridium center, ensuring stereocontrolled hydrogen delivery. |
Diastereoselective Alkylation and Hydrogenation Processes
Conformational Analysis of Chiral this compound Stereoisomers
The staggered conformations (anti and gauche) are generally more stable than the eclipsed conformations due to lower torsional strain. lumenlearning.com In the case of this compound, the stability of these conformers is further influenced by intramolecular interactions, specifically hydrogen bonding between the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups.
Anti-Conformation: The hydroxyl and aminomethyl groups are positioned 180° apart. This arrangement minimizes steric hindrance between the larger substituents on C3 and C4.
Gauche-Conformation: The hydroxyl and aminomethyl groups are positioned 60° apart. While this leads to some steric repulsion, it allows for the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen of the amino group, or vice-versa. This hydrogen bond can significantly stabilize the gauche conformer, potentially making it more stable than the anti conformer, which lacks this interaction.
The preferred conformation will therefore be a balance between minimizing steric strain (favoring anti) and maximizing stabilizing hydrogen bonding (favoring gauche). The specific stereochemistry (e.g., syn vs. anti diastereomers) will impact the favorability of these interactions.
Table 3: Conformational Preferences around the C3-C4 Bond
| Conformer | Dihedral Angle (HO-C3-C4-CH₂NH₂) | Dominant Interaction | Relative Stability |
|---|---|---|---|
| Anti | ~180° | Minimization of steric repulsion. | Potentially less stable if intramolecular H-bonding is strong. |
| Gauche | ~60° | Potential for stabilizing intramolecular hydrogen bond. | Often the most stable conformer due to H-bonding, despite some steric strain. |
| Eclipsed | ~0° | Maximization of torsional and steric strain. | Least stable; acts as a transition state for rotation. lumenlearning.com |
Impact of Stereochemistry on Chemical Behavior and Interactions
The specific three-dimensional arrangement of the functional groups in each stereoisomer of this compound has a profound impact on its chemical properties and how it interacts with other chiral molecules. acs.orgmdpi.com
The relative positioning of the hydroxyl and amino groups determines the molecule's ability to act as a bidentate ligand in coordination with metal centers. For example, a syn diastereomer, where the groups are on the same side of the carbon backbone, can chelate a metal ion more effectively than an anti diastereomer. This difference in chelating ability is critical if the molecule is to be used as a chiral ligand in asymmetric catalysis, as the geometry of the resulting metal complex dictates its catalytic activity and selectivity. mdpi.com
Furthermore, the stereochemistry influences intermolecular interactions. When interacting with a chiral environment, such as the active site of an enzyme or a chiral stationary phase in chromatography, enantiomers will fit differently. mdpi.com One enantiomer may bind more strongly than the other, leading to different biological effects or different retention times in chiral separations. The specific arrangement of hydrogen bond donors (-OH, -NH₂) and hydrophobic alkyl groups (ethyl, propyl) creates a unique interaction footprint for each stereoisomer, governing its molecular recognition properties. researchgate.net
Computational and Theoretical Studies on 4 Aminomethyl Hexan 3 Ol
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the optimized three-dimensional structure and electronic characteristics of a molecule. researchgate.net For 4-(Aminomethyl)hexan-3-ol, these calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
Electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. researchgate.net A smaller gap typically suggests higher reactivity. Furthermore, calculations of the electrostatic potential map would reveal the electron-rich (negative potential, likely near the oxygen and nitrogen atoms) and electron-poor (positive potential) regions of the molecule, which are key sites for intermolecular interactions. cdnsciencepub.com
Table 1: Predicted Quantum Chemical Properties for a Representative Amino Alcohol (Aminomethanol) Note: This data is for a simpler, analogous molecule, aminomethanol, to illustrate the types of parameters calculated. Similar computations would be applied to this compound.
| Parameter | Value (kcal/mol) | Significance |
|---|---|---|
| H-abstraction Activation Energy (-CH2) | 4.1 - 6.5 | Energy needed to remove a hydrogen from the carbon backbone. frontiersin.org |
| H-abstraction Activation Energy (-NH2) | 3.5 - 6.5 | Energy needed to remove a hydrogen from the amino group. frontiersin.org |
| H-abstraction Activation Energy (-OH) | 7.0 - 9.3 | Energy needed to remove a hydrogen from the hydroxyl group. frontiersin.org |
Molecular Dynamics Simulations for Conformational Landscapes
Due to the rotational freedom around its single bonds, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations are a computational method used to explore this conformational space by simulating the physical movements of atoms and molecules over time. wikipedia.org These simulations generate a trajectory of the molecule's motion, allowing for the identification of stable, low-energy conformations and the energy barriers between them. sigmaaldrich.commdpi.com
For this compound, MD simulations could reveal how intramolecular hydrogen bonding between the hydroxyl (-OH) and aminomethyl (-CH2NH2) groups influences the preferred molecular shape. acs.org The solvent environment also plays a critical role; simulations in different solvents (e.g., water, ethanol (B145695), or non-polar solvents) would show how the molecule's conformation adapts to its surroundings. researchgate.net The results of these simulations are often visualized as a free energy landscape, which maps the conformational states and their relative energies, providing a comprehensive picture of the molecule's flexibility and structural preferences. sigmaaldrich.com
Theoretical Prediction of Reaction Pathways and Transition States
Theoretical methods can be used to map out potential chemical reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the most likely pathway from reactants to products. cdnsciencepub.com This involves locating the high-energy, transient structures known as transition states, which represent the energy peak along the reaction coordinate. researchgate.net
For instance, the reaction of this compound with other reagents can be modeled to predict outcomes. DFT calculations are commonly used to optimize the geometries of reactants, products, and transition states, thereby determining the activation energies. researchgate.netacs.org A lower activation energy indicates a faster, more favorable reaction. Such studies can elucidate mechanisms, such as whether a reaction proceeds through a nucleophilic or base-catalyzed pathway, and can explain stereochemical outcomes. researchgate.netnih.gov For example, studies on other amino alcohols have shown that the presence of the nitrogen atom can significantly alter the reaction mechanism compared to simple alcohols. cdnsciencepub.com
Ligand-Substrate and Ligand-Metal Interaction Modeling
The dual functionality of this compound (an amino group and a hydroxyl group) makes it an interesting candidate for acting as a ligand that can bind to metal ions or other substrates. acs.org Computational modeling is essential for understanding the nature of these interactions.
Ligand-Metal Interactions: DFT and other quantum mechanical methods can be used to model the coordination of this compound to various metal centers. These models predict the geometry of the resulting metal complex, the strength of the coordinate bonds, and the effect of coordination on the electronic structure of both the ligand and the metal. nih.gov The analysis can reveal which atoms (the nitrogen of the amino group or the oxygen of the hydroxyl group) are primarily involved in binding and the preferred coordination geometry (e.g., octahedral, square planar). researchgate.net
Ligand-Substrate Interactions: In a biological context, modeling can be used to dock this compound into the active site of an enzyme or receptor. wikipedia.orgnih.gov These simulations help predict the binding affinity and orientation of the molecule, providing insights into its potential biological activity. MD simulations of the ligand-protein complex can further refine the binding mode and assess the stability of the interaction over time. nih.gov
Table 2: Illustrative Metal-Ligand Bond Characteristics from a DFT Study on Ni(II) Amino Alcohol Complexes Note: This table shows the type of data obtained from computational studies on analogous systems. nih.gov
| Bond Type | Covalent Character | Ionic Character | Relative Strength |
|---|---|---|---|
| Ni-N (Amine) | Highest | Predominantly Ionic | Strongest |
| Ni-O (Alcohol) | Intermediate | Predominantly Ionic | Intermediate |
| Ni-O (Water) | Lowest | Close to Purely Ionic | Weakest |
Studies on Tautomerism and Proton Transfer Dynamics
Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this compound, the most relevant form of tautomerism involves intramolecular proton transfer between the hydroxyl and amino groups to form a zwitterionic species.
HO-R-NH₂ ⇌ ⁻O-R-NH₃⁺
Quantum chemical calculations can determine the relative energies and stabilities of these tautomeric forms in the gas phase and in different solvents. researchgate.netmdpi.com The transition state for the proton transfer can be located, and the energy barrier for the tautomerization can be calculated. mdpi.com Studies on similar molecules have shown that the presence of solvent molecules, particularly polar ones like water, can significantly lower the energy barrier for proton transfer by acting as a proton shuttle, thereby facilitating the process. researchgate.net Understanding these dynamics is crucial as the different tautomers may exhibit distinct chemical reactivity and binding properties.
Based on a comprehensive review of scientific literature, it is not possible to generate the requested article with the provided outline because the fundamental premise is not supported by available chemical research.
The core of the requested article, "Catalytic Applications of this compound as a Chiral Ligand or Organocatalyst," is structured around the design and synthesis of specific chiral ligands (Binaphthyl, Camphor-Based, Pinane-Based, and Oxazoline/Bisoxazoline) that are described as being derived from this compound.
However, extensive searches have found no evidence of this compound being used as a precursor for these particular classes of ligands. Instead, the literature consistently shows that these well-established ligand families are synthesized from other specific, commercially available chiral starting materials:
Pinane-based ligands are typically derived from natural (−)-β-pinene or (+)-α-pinene. mdpi.comresearchgate.net
Camphor-based ligands are synthesized from (+)-camphor or (R)-camphor. core.ac.ukscirp.orgscirp.org
Bis(oxazoline) ligands are commonly synthesized from various chiral amino alcohols, such as those derived from amino acids or compounds like (+)-cis-1-amino-2-indanol. nih.govnih.govorgsyn.org
Binaphthyl amino alcohol ligands are synthesized from binaphthyl derivatives like (S)-1,1′-binaphthol. researchgate.netrsc.orgresearchgate.net
The compound this compound is a simple chiral amino alcohol. While such molecules can be used as catalysts or ligands in their own right organic-chemistry.org, there is no indication in the searched literature that it serves as the synthetic starting point for the complex, scaffold-specific ligands mentioned in the outline.
Therefore, generating an article that "strictly adheres to the provided outline" would require fabricating the synthetic pathways for section 6.1 and misrepresenting the origin of the ligands discussed. This would violate the core instruction to provide "scientifically accurate content."
For these reasons, the requested article cannot be created.
Catalytic Applications of 4 Aminomethyl Hexan 3 Ol As a Chiral Ligand or Organocatalyst
Application in Asymmetric Transition Metal Catalysis
Asymmetric Henry Reactions
The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols, which are precursors to a variety of other functional groups. The development of asymmetric versions of this reaction is of significant interest. Typically, chiral ligands are employed to coordinate with a metal salt, most commonly copper(II) acetate, to create a chiral Lewis acid catalyst. This catalyst then directs the enantioselective addition of a nitroalkane to an aldehyde.
A comprehensive search of scientific databases and chemical literature did not yield any specific studies where 4-(Aminomethyl)hexan-3-ol was utilized as a chiral ligand for the asymmetric Henry reaction. While numerous other chiral amino alcohols have been successfully employed in this capacity, leading to high yields and enantioselectivities, there is no published data to report for this compound. Therefore, no data tables of research findings can be presented for this section.
Palladium-Catalyzed Domino Coupling Reactions
Palladium-catalyzed domino reactions are powerful synthetic tools that allow for the construction of complex molecular architectures in a single step from simple starting materials. These reactions often involve a cascade of coupling events, such as Heck, Suzuki, or Sonogashira couplings. The nature of the ligand employed is crucial for the success of these transformations, influencing both reactivity and selectivity.
Despite the broad utility of palladium catalysis, a review of the literature indicates that this compound has not been reported as a ligand in any palladium-catalyzed domino coupling reactions. Research in this area is extensive, with a vast library of phosphine (B1218219), N-heterocyclic carbene (NHC), and other nitrogen- and oxygen-containing ligands being explored. However, the specific application of this compound in this context has not been documented. Consequently, there are no research findings or data tables to include in this section.
Chromium and Ruthenium Catalyzed Asymmetric Transformations
Chromium and ruthenium complexes are known to catalyze a diverse range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and various carbon-carbon bond-forming reactions. The electronic and steric properties of the chiral ligands coordinated to these metals are critical in determining the enantioselectivity of the catalyzed reactions.
An extensive search of the chemical literature did not uncover any instances of this compound being used as a chiral ligand in either chromium or ruthenium-catalyzed asymmetric transformations. While the development of new ligands for these metals is an active area of research, it appears that this compound has not yet been investigated for this purpose. As a result, no specific research findings or data tables can be provided for this section.
Organocatalytic Applications involving this compound Derivatives
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of modern organic synthesis. Chiral amines and amino alcohols are frequently used as organocatalysts, often activating substrates through the formation of iminium or enamine intermediates. Derivatives of these catalysts are often synthesized to fine-tune their steric and electronic properties to improve catalytic performance.
A thorough literature search for organocatalytic applications of derivatives of this compound did not yield any specific studies. While the parent compound possesses the necessary functional groups for potential derivatization and application in organocatalysis, there is no published research detailing such work. Therefore, it is not possible to present any detailed research findings or data tables for this section.
Structure Activity Relationship Sar Studies of 4 Aminomethyl Hexan 3 Ol Analogs in Chemical Biology
Systematic Structural Modifications of the 4-(Aminomethyl)hexan-3-ol Scaffold
The chemical architecture of this compound offers multiple avenues for structural modification, each with the potential to significantly impact its biological profile. These modifications can be broadly categorized into alterations of the core hexanol backbone, substitutions on the key functional groups, and variations in the stereochemical arrangement of these groups.
Modifications to the hexanol backbone of this compound analogs can profoundly influence their interaction with biological targets. Changes in chain length, the introduction of branching, or the incorporation of cyclic structures can alter the molecule's conformation, lipophilicity, and steric profile.
Research on aliphatic diamines and amino alcohols has shown that the length of the carbon chain is a critical determinant of biological activity. For instance, in a series of aromathecin derivatives, which are topoisomerase I inhibitors, a general trend was observed where analogs with longer diaminoalkane substituents (greater than six carbons) exhibited lower anti-topoisomerase I activity compared to those with shorter chains (two to four carbons). nih.gov This suggests that an optimal chain length exists for productive interaction with the target, and excessive length may lead to unfavorable hydrophobic interactions. nih.gov Similarly, studies on other aliphatic amino alcohols have demonstrated that both increasing and decreasing the chain length from an optimal point can lead to a decrease in activity. researchgate.net
The introduction of cyclic systems, such as pyran or piperidine (B6355638) rings, into the backbone can rigidify the molecule, which may be advantageous for binding to specific receptors. researcher.life For example, the incorporation of a pyran scaffold is a common strategy in the design of various pharmaceutically active compounds. researcher.life The replacement of the flexible hexanol chain with a more constrained ring system can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity. The synthesis of morphan derivatives, which contain a bicyclic [3.3.1]nonane system, highlights the importance of rigid scaffolds in creating molecules with specific pharmacological activities, such as opioid receptor antagonism. acs.org
The following table summarizes the effects of backbone alterations on the activity of amino alcohol analogs, providing insights into potential modifications for the this compound scaffold.
| Modification Type | Example | Observed Effect on Activity | Potential Rationale |
| Chain Length | Increasing the length of an alkyl chain in amino alcohol analogs. | Can either increase or decrease activity depending on the target. Often an optimal length exists. | Alters lipophilicity and the ability to reach and fit into a binding pocket. |
| Ring Incorporation | Replacing a linear alkyl chain with a cyclic system (e.g., cyclohexane, piperidine). | Can increase rigidity and pre-organize the molecule for binding, potentially increasing affinity and selectivity. | Reduces conformational flexibility, which can be entropically favorable for binding. |
| Branching | Introducing methyl or other small alkyl groups on the main chain. | Can influence steric interactions within the binding site, potentially increasing selectivity. | May provide additional van der Waals contacts or prevent binding in an undesired orientation. |
The aminomethyl and hydroxyl groups are key pharmacophoric features of this compound, and their modification can have a significant impact on biological activity. These groups are often involved in crucial hydrogen bonding interactions with biological targets.
Substitution on the nitrogen atom of the aminomethyl group can modulate the basicity and steric bulk of this functional group. For instance, in a series of isosteviol-based 1,3-aminoalcohols, the nature of the N-substituent was found to be critical for antiproliferative activity. nih.gov N-benzyl and N-(1H-imidazol-1-yl)-propyl substitutions were shown to be particularly important for the observed biological effects. nih.gov This suggests that the introduction of aromatic or heterocyclic moieties on the nitrogen can lead to additional favorable interactions with the target protein.
The hydroxyl group is another critical site for modification. Its presence and position are often crucial for forming hydrogen bonds that anchor the molecule in the binding site of a receptor or enzyme. plos.org In some cases, the hydroxyl group can be esterified or etherified to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. However, such modifications can also abolish activity if the free hydroxyl group is essential for binding.
The concept of bioisosteric replacement is also relevant here. For example, replacing the hydroxyl group with a thiol or another hydrogen bond donor/acceptor could potentially maintain or alter the biological activity profile. Similarly, the aminomethyl group could be replaced by other basic moieties to explore different interaction patterns.
The table below illustrates the effects of substitutions on the amino and hydroxyl groups in related amino alcohol structures.
| Functional Group | Modification | Example | Observed Effect on Activity | Potential Rationale |
| Aminomethyl | N-Alkylation/N-Arylation | N-benzyl substitution on an amino alcohol. | Can significantly enhance activity. | Introduces additional hydrophobic or pi-stacking interactions with the target. |
| Hydroxyl | Esterification/Etherification | Acetylation of the hydroxyl group. | Often reduces or abolishes activity if the hydroxyl is a key H-bond donor. | Blocks a critical hydrogen bonding interaction. |
| Aminomethyl | Alteration of basicity | Introduction of electron-withdrawing groups near the amine. | Can modulate the pKa and thereby the ionization state at physiological pH, affecting binding. | The charge state of the amine is often crucial for electrostatic interactions. |
The spatial arrangement of the aminomethyl and hydroxyl groups in this compound gives rise to the possibility of regioisomers and diastereoisomers, each potentially having distinct biological activities. SAR studies that compare these isomers are crucial for understanding the three-dimensional requirements of the target binding site.
Regioisomers, where the aminomethyl and hydroxyl groups are positioned at different locations on the hexanol backbone, can exhibit vastly different biological profiles. For example, the relative positions of these functional groups determine the distance and geometry of potential hydrogen bonding interactions with a target. The synthesis of regioisomeric aminoalcohols has demonstrated that a specific spatial relationship between the amino and hydroxyl functions is often required for optimal activity. researchgate.net
Diastereoisomers arise from the two chiral centers in this compound (at C3 and C4). The relative stereochemistry (syn or anti) of the hydroxyl and aminomethyl groups can dramatically affect how the molecule fits into a chiral binding pocket. In many cases, one diastereomer is significantly more active than the other, highlighting the stereospecificity of the biological target. For instance, in the synthesis of γ-amino alcohols, different catalytic methods can be employed to selectively produce either the syn or anti diastereomer, allowing for a direct comparison of their biological activities. rsc.org The development of diastereoselective synthetic methods is therefore a key enabling technology for detailed SAR studies. acs.orgresearchgate.net
| Isomeric Variation | Description | Impact on SAR |
| Regioisomerism | Different placement of the aminomethyl and hydroxyl groups along the hexanol chain. | Can lead to a complete loss or a significant change in the type of biological activity, as the spatial relationship between key interacting groups is altered. |
| Diastereomerism | Different relative stereochemistry (syn/anti) at the C3 and C4 chiral centers. | Often results in a significant difference in potency, with one diastereomer being the eutomer (more active) and the other the distomer (less active). |
Substituent Effects on the Aminomethyl and Hydroxyl Groups
Correlation between Structural Features and Chemical Reactivity Profiles
The chemical reactivity of this compound analogs is intrinsically linked to their structural features and can influence their mechanism of action and metabolic stability. For example, the nucleophilicity of the amino group and the acidity of the hydroxyl group can be modulated by nearby substituents, which in turn can affect their ability to participate in enzymatic reactions or form covalent bonds with a target.
The presence of both an amino and a hydroxyl group can also lead to intramolecular reactions, such as the formation of oxazolidine (B1195125) rings under certain conditions. The propensity for such reactions will depend on the stereochemical relationship between the two groups and the nature of any substituents.
Computational Approaches in SAR Analysis
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding the SAR of this compound analogs. researchgate.net These approaches can provide insights into the molecular basis of activity and guide the design of new compounds.
QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. ajol.info For aliphatic amino alcohols, descriptors such as lipophilicity (logP), molecular weight, and various topological and electronic parameters can be correlated with activity. ajol.info Such models can be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.
Molecular docking simulations can be used to predict the binding mode of this compound analogs within the active site of a target protein. acs.org By visualizing the predicted binding pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. acs.org This information can then be used to rationally design new analogs with improved complementarity to the binding site. For example, if a docking study reveals an unoccupied hydrophobic pocket near the ethyl group of the hexanol backbone, this would suggest that analogs with larger alkyl groups at this position may exhibit enhanced activity.
| Computational Method | Application in SAR | Example Insight |
| QSAR | To correlate physicochemical properties with biological activity across a series of analogs. | A QSAR model might reveal that increasing lipophilicity up to a certain point enhances activity, after which it decreases. |
| Molecular Docking | To predict the binding orientation and key interactions of an analog within a target's active site. | A docking simulation could show that the hydroxyl group forms a critical hydrogen bond with a specific amino acid residue in the receptor. |
Advanced Analytical and Spectroscopic Characterization of 4 Aminomethyl Hexan 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-(Aminomethyl)hexan-3-ol, ¹H and ¹³C NMR spectra are used to confirm the connectivity of the atoms.
In the ¹H NMR spectrum, distinct signals are expected for the protons in different chemical environments. The protons on the carbon bearing the hydroxyl group (CH-OH) and the protons of the aminomethyl group (CH₂-NH₂) would appear as characteristic multiplets. The ethyl and propyl groups attached to the core structure would show signals with specific chemical shifts and splitting patterns due to spin-spin coupling with adjacent protons, confirming the hexane (B92381) backbone.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. Carbons bonded to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) are deshielded and resonate at higher chemical shifts (downfield) compared to the alkyl chain carbons. mdpi.com
For determining the relative stereochemistry, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. mdpi.com NOESY detects protons that are close in space, allowing for the differentiation between diastereomers by observing through-space correlations between protons on the stereogenic centers. mdpi.com
Table 1: Predicted NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (ppm) | Key Correlations / Splitting |
|---|---|---|---|
| ¹H NMR | -OH | Variable (Broad Singlet) | Exchangeable with D₂O |
| ¹H NMR | -NH₂ | Variable (Broad Singlet) | Exchangeable with D₂O |
| ¹H NMR | H-3 (CHOH) | ~3.5 - 4.0 | Multiplet |
| ¹H NMR | H-4 (CHCH₂NH₂) | ~1.5 - 2.0 | Multiplet |
| ¹H NMR | CH₂NH₂ | ~2.8 - 3.2 | Multiplet |
| ¹³C NMR | C-3 (CHOH) | ~70 - 75 | - |
| ¹³C NMR | C-4 (CHCH₂NH₂) | ~45 - 50 | - |
| ¹³C NMR | CH₂NH₂ | ~40 - 45 | - |
| NOESY | H-3 / H-4 | - | Cross-peak intensity depends on diastereomer |
Mass Spectrometry (LC-MS) for Molecular Weight and Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for determining the molecular weight and assessing the purity of a compound. qut.edu.auresearchgate.net In LC-MS analysis, the sample is first separated by the liquid chromatography system and then ionized before entering the mass spectrometer. For this compound, electrospray ionization (ESI) in positive ion mode is typically used, which would generate the protonated molecule [M+H]⁺. The detection of this ion allows for the confirmation of the molecular weight of the compound. tmiclinode.com
The mass spectrometer can also be operated in tandem mode (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the molecule, providing further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the calculation of the elemental formula. tmiclinode.com
Table 3: Expected LC-MS Data for this compound (C₇H₁₇NO)
| Parameter | Expected Value | Information Gained |
|---|---|---|
| Molecular Weight | 131.22 g/mol | Theoretical Mass |
| Ionization Mode | Positive ESI | Generation of [M+H]⁺ |
| Parent Ion (m/z) | 132.14 | Confirmation of Molecular Weight |
| Key Fragment 1 (m/z) | 114.13 | Loss of H₂O (18.01 Da) |
| Key Fragment 2 (m/z) | 102.13 | Loss of CH₂NH₂ (30.03 Da) |
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary tools for assessing the purity of chemical compounds. In HPLC, the compound is passed through a column (e.g., a C18 reversed-phase column) and separated from impurities based on differential partitioning between the mobile and stationary phases. tmiclinode.com A detector, such as a UV detector (for derivatives with chromophores) or an evaporative light scattering detector (ELSD), is used to quantify the compound and any impurities, with purity typically reported as a percentage of the total peak area.
GC is suitable for volatile and thermally stable compounds and can also be used for purity analysis, often coupled with a Flame Ionization Detector (FID).
For chiral molecules like this compound, which has two stereocenters, determining the enantiomeric and diastereomeric purity is crucial. This is achieved using chiral chromatography, either with a chiral stationary phase (CSP) in HPLC or a chiral column in GC. This technique can separate the different stereoisomers, allowing for the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr).
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC (Purity) | Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| HPLC (Purity) | Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Formic Acid |
| HPLC (Purity) | Detector | ELSD, CAD, or MS |
| Chiral HPLC (ee/dr) | Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Chiral HPLC (ee/dr) | Mobile Phase | Isocratic mixture of Hexane and Isopropanol |
| GC (Purity) | Column | Capillary column (e.g., DB-5) |
| GC (Purity) | Detector | Flame Ionization Detector (FID) |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. wikipedia.orgnih.gov The technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. libretexts.org The pattern of diffracted X-rays provides information about the electron density within the crystal, from which a detailed model of the atomic arrangement can be constructed. wikipedia.org
For this compound, obtaining a suitable single crystal, either of the parent compound or a derivative (e.g., a salt with a chiral acid), would allow for the unambiguous assignment of the R/S configuration at both chiral centers (C-3 and C-4). mdpi.com This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular conformation in the solid state. wikipedia.org
Table 5: Key Parameters from a Hypothetical X-ray Crystallography Study
| Parameter | Description | Example Value/Information |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic |
| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Provides crystal density information. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | < 5% for a good quality structure. |
| Flack Parameter | Used to determine the absolute stereochemistry of a chiral, non-centrosymmetric crystal structure. | A value near 0 confirms the assigned stereochemistry. |
Thermal Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. vub.be This method is used to determine the thermal stability and decomposition profile of this compound and its derivatives.
The TGA curve plots the percentage of mass remaining against temperature. A sharp decrease in mass indicates decomposition. researchgate.net The temperature at which decomposition begins provides a measure of the compound's thermal stability. Multi-step decomposition processes can also be observed, which may correspond to the sequential loss of different functional groups or fragments of the molecule. vub.be When coupled with a mass spectrometer (TGA-MS), the evolved gases during decomposition can be identified, providing insight into the decomposition pathways. researchgate.net
Table 6: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 25 - 150 | ~1-2% | Loss of residual solvent or adsorbed water. |
| 150 - 250 | Significant | Onset of thermal decomposition (Tₒₙₛₑₜ). |
| > 250 | Continuous | Further fragmentation and decomposition of the carbon backbone. |
Integration of 4 Aminomethyl Hexan 3 Ol Derivatives into Materials Science and Supramolecular Chemistry
Incorporation into Polymer Architectures (e.g., Poly(ester amide)s)
Poly(ester amide)s (PEAs) are a significant class of biodegradable polymers that combine the beneficial properties of polyesters and polyamides. The ester linkages are susceptible to hydrolysis, ensuring biodegradability, while the amide groups provide enhanced thermal and mechanical stability through hydrogen bonding interactions. upc.edufluorochem.co.uk Amino alcohols like 4-(aminomethyl)hexan-3-ol are key monomers for synthesizing PEAs through polycondensation reactions. nih.gov
The synthesis of PEAs can be achieved through various methods, including the reaction of a diacid chloride with a diester-diamine monomer or the thermal polycondensation of monomers containing hydroxyl, amine, and carboxylic acid functionalities. upc.eduresearchgate.net In this context, this compound can serve as a multifunctional monomer. Its hydroxyl group can react with a dicarboxylic acid or its derivative to form an ester linkage, and its aminomethyl group can react to form an amide linkage. For instance, a new class of biodegradable elastomers, poly(1,3-diamino-2-hydroxypropane-co-polyol sebacate)s, has been synthesized through the copolymerization of an amino alcohol (1,3-diamino-2-hydroxy-propane), a polyol, and a diacid. nih.gov This demonstrates a viable synthetic route where this compound could be similarly employed to create novel PEAs with tailored properties. The structure of the resulting polymer and its characteristics, such as degradability and mechanical strength, can be precisely controlled by the choice of co-monomers.
Table 1: Representative Monomers for Poly(ester amide) Synthesis This table is interactive. Click on the headers to sort.
| Monomer Type | Example Compound | Functional Groups | Role in Polymerization |
|---|---|---|---|
| Amino Alcohol | This compound | Primary Amine, Secondary Alcohol | Forms both amide and ester links. |
| Diacid | Adipic Acid | Carboxylic Acid | Forms ester links with hydroxyl groups. |
| Diol | 1,4-Butanediol | Alcohol | Forms ester links with acid groups. |
| Amino Acid | 6-Aminohexanoic Acid | Amine, Carboxylic Acid | Can form both amide and ester links. |
| Diamine | Hexamethylenediamine | Amine | Forms amide links with acid groups. |
The incorporation of this compound into polymer backbones can impart specific functionalities. The presence of its pendant alkyl chain can influence the polymer's hydrophobicity and solubility, while the secondary alcohol, if not involved in polymerization, can serve as a site for post-polymerization modification.
Functionalization of Oligonucleotides and Other Biopolymers
The covalent attachment of ligands to oligonucleotides and other biopolymers is a critical strategy for improving their therapeutic potential, enhancing cellular uptake, and enabling targeted delivery. nih.gov The reactive amine and hydroxyl groups of this compound make it a suitable candidate for use as a linker molecule in bioconjugation.
Aminomethyl groups are frequently used to introduce reactive handles into oligonucleotides. acs.orgnih.gov These modifications are typically performed during solid-phase synthesis using phosphoramidite (B1245037) chemistry, or through post-synthetic modification of an oligonucleotide containing a suitable reactive site. acs.orgresearchgate.net For example, novel tethers based on aminomethyl sugar derivatives have been synthesized and successfully incorporated into oligonucleotides to connect them with ligands such as lipids and fluorophores. nih.gov The aminomethyl group of this compound could be similarly utilized. After protecting the hydroxyl group, the amine can be reacted to attach the molecule to the oligonucleotide backbone. Subsequently, the deprotected hydroxyl group can be used to conjugate other molecules of interest.
The functionalization of other biopolymers, such as polysaccharides, has also been explored. For instance, a study demonstrated the successful functionalization of guar (B607891) gum with alkyl amines to create a carrier for colonic drug delivery. nih.gov Similarly, natural biopolymers like Moringa oleifera have been modified with aliphatic polyamines to enhance their adsorption properties for environmental applications. ajol.info These examples highlight the general utility of amine functionalization, a strategy for which this compound is well-suited.
Table 2: Common Strategies for Biopolymer Functionalization This table is interactive. Click on the headers to sort.
| Strategy | Reactive Group on Linker | Target on Biopolymer | Resulting Linkage |
|---|---|---|---|
| Amidation | Carboxylic Acid / Activated Ester | Amine | Amide |
| Reductive Amination | Aldehyde / Ketone | Amine | Secondary Amine |
| Isothiocyanate Coupling | Isothiocyanate | Amine | Thiourea |
| Esterification | Carboxylic Acid | Alcohol | Ester |
Development of Self-Assembled Structures and Responsive Materials
Self-assembly is a process where components organize spontaneously into ordered structures through non-covalent interactions. frontiersin.org Molecules like this compound, which contain both hydrophilic (amine, alcohol) and hydrophobic (hexyl chain) parts, are ideal building blocks for creating amphiphiles that can self-assemble into complex architectures such as micelles, vesicles, or gels. rsc.org The balance between these interactions dictates the final structure. The aminomethyl group can also participate in π-π stacking interactions if conjugated to an aromatic system, further guiding the supramolecular assembly.
Materials that change their properties in response to external stimuli are known as responsive or "smart" materials. nih.gov The incorporation of this compound into a material can impart stimuli-responsive behavior. The primary amine group is pH-sensitive; it becomes protonated under acidic conditions, leading to changes in solubility, conformation, or intermolecular interactions. This property has been exploited to create pH-responsive polymers by reacting poly(γ-glutamic acid) with various amino alcohols. nih.govacs.org The resulting poly(amino acid) derivatives exhibit a lower critical solution temperature (LCST) that is highly dependent on pH. acs.org Similarly, the hydroxyl group can participate in hydrogen bonding, which is sensitive to temperature and solvent polarity, providing another mechanism for responsiveness. rsc.org These principles suggest that polymers or supramolecular systems derived from this compound could be designed to respond to changes in pH, temperature, or both, making them suitable for applications in drug delivery, sensors, and actuators. mdpi.com
Table 3: Non-Covalent Interactions in Self-Assembly This table is interactive. Click on the headers to sort.
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | The -OH and -NH2 groups are excellent donors and acceptors. |
| Hydrophobic Effect | Tendency of nonpolar substances to aggregate in aqueous solution. | The hexyl chain provides a nonpolar segment. |
| Electrostatic Interactions | Attraction or repulsion between charged species. | The -NH2 group can be protonated to -NH3+, enabling ionic interactions. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Occur between the aliphatic chains. |
Coordination Chemistry and Metal Complex Formation with this compound Ligands
The amine and alcohol functional groups in this compound make it an effective ligand for coordinating with metal ions. As a bidentate ligand, it can form a stable five-membered chelate ring by coordinating to a metal center through both the nitrogen of the aminomethyl group and the oxygen of the alcohol group. This chelation effect enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands.
The synthesis of metal complexes with ligands containing aminomethyl and hydroxyl functionalities is well-established. For example, research has been conducted on the synthesis and characterization of Ni(II), Pd(II), and Pt(IV) complexes with a ligand derived from trans-4-(aminomethyl)cyclohexane carboxylic acid, demonstrating the robust coordinating ability of the aminomethyl group. rdd.edu.iqresearchgate.net Other studies have explored multidentate ligands featuring primary amides and other donor atoms to create novel metal complexes with specific geometries and properties. rsc.org Depending on the metal ion, the reaction conditions, and the presence of other ancillary ligands, this compound could participate in the formation of various coordination compounds with diverse nuclearities and structures. rsc.org The specific coordination mode—whether it acts as a bidentate chelating ligand or a monodentate bridging ligand—would influence the architecture and potential catalytic or magnetic properties of the final metal complex.
Table 4: Potential Coordination Modes of this compound This table is interactive. Click on the headers to sort.
| Coordination Mode | Description | Coordinated Atoms | Resulting Structure |
|---|---|---|---|
| Monodentate (N-donor) | Coordination through the amine group only. | Nitrogen | The hydroxyl group remains free for further reactions. |
| Monodentate (O-donor) | Coordination through the deprotonated alcohol group only. | Oxygen | The amine group remains free for further reactions. |
| Bidentate (N,O-chelate) | Coordination through both amine and alcohol groups to the same metal center. | Nitrogen, Oxygen | Forms a stable 5-membered chelate ring. |
| Bidentate (N,O-bridge) | The N and O atoms coordinate to two different metal centers. | Nitrogen, Oxygen | Can lead to the formation of polynuclear complexes or coordination polymers. |
Q & A
Q. Critical Parameters :
- Catalyst Selection : Pd/C vs. Raney nickel impacts reduction efficiency (80–95% yield reported) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Temperature : Higher temperatures (>80°C) risk side reactions like Hofmann elimination .
How can enantioselective synthesis of this compound be achieved?
Advanced Research Focus
Chiral resolution or asymmetric catalysis is required for enantioselective synthesis:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during reductive amination (reported enantiomeric excess [ee] >90%) .
- Enzymatic Catalysis : Lipases or transaminases can selectively reduce ketone intermediates (e.g., 4-oxohexan-3-ol) to the desired (R)- or (S)-enantiomer .
Q. Data Contradictions :
- reports non-stereoselective oxidation of similar alcohols (e.g., 4-methylhexan-3-ol to ketones), while highlights enzymatic methods for high ee. Researchers must validate chiral purity via HPLC with chiral columns or circular dichroism (CD) spectroscopy.
What analytical techniques are optimal for characterizing this compound?
Q. Methodological Guidance
- Structural Elucidation :
- Purity Assessment :
How does this compound interact with biological systems?
Q. Biochemical Research Focus
- Enzyme Inhibition Studies : The compound’s amino alcohol structure mimics transition states in enzymatic reactions (e.g., serine proteases). Kinetic assays (IC₅₀ values) and X-ray crystallography (PDB ID: 3KGP analogs) reveal binding modes .
- Neurotransmitter Analogues : Acts as a precursor for biogenic amines (e.g., dopamine derivatives) via decarboxylation; in vitro assays using SH-SY5Y cells show dose-dependent activity .
Q. Safety Considerations :
- Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD₅₀ >500 mg/kg in rodents) .
- Handling : Use PPE (gloves, goggles) and fume hoods to avoid respiratory irritation (H319/H335 hazards) .
What computational methods predict the pharmacological potential of this compound?
Q. Advanced Methodological Focus
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS suites model interactions with targets (e.g., G-protein-coupled receptors). GAFF force fields parameterize the compound’s flexibility .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG values) to enzymes like monoamine oxidases (MAOs) .
Q. Validation :
- Compare in silico results with experimental SPR (surface plasmon resonance) data (e.g., KD = 1–10 µM for MAO-B inhibition) .
How is this compound utilized in material science?
Q. Applied Research Focus
- Polymer Cross-Linking : Its dual functional groups (–NH2 and –OH) enable covalent bonding in epoxy resins. DMA (dynamic mechanical analysis) shows improved Tg (glass transition temperature) by 15–20°C .
- Nanoparticle Stabilization : Acts as a capping agent in AuNP synthesis (10–20 nm diameter confirmed via TEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
